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Compound of Interest

Compound Name: Patchoulane

Cat. No.: B100424

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
sesquiterpenoid patchoulane. Due to the limited availability of published, fully assigned
experimental spectra for pure patchoulane, this guide combines available mass spectrometry
data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.
These predictions are based on the known chemical structure of patchoulane and established
spectroscopic principles for sesquiterpenes and cyclic alkanes. This guide is intended to serve
as a robust reference for the identification and characterization of patchoulane in research and
drug development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for patchoulane (Molecular
Formula: CisHze, Molecular Weight: 206.37 g/mol ).

Mass Spectrometry (MS) Data

The mass spectrum of patchoulane is characterized by its molecular ion peak and a specific
fragmentation pattern.

Table 1: Mass Spectrometry Data for Patchoulane
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m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
206 Moderate [M]* (Molecular lon)
191 Moderate [M - CHs]*

163 High [M - CsH7]*

136 Moderate [C10H16]* (Loss of CaHaio)
121 High [CoHu3]*

109 High [CsH13]*

95 High [C7H11]*

81 High [CeHo]*

67 Moderate [CsH7]*

55 Moderate [CaH7]*

41 High [CsHs]*

Predicted *H NMR Spectroscopic Data

The predicted *H NMR spectrum of patchoulane in CDCIs would exhibit signals corresponding
to its various proton environments. The complex polycyclic structure results in significant signal
overlap in the aliphatic region.

Table 2: Predicted *H NMR (Proton NMR) Data for Patchoulane (in CDCls)

Predicted Chemical

_ Multiplicity Integration Assignment
Shift (5, ppm)
Methyl protons (4 x
0.80 - 1.00 m 12H
CHs)
Methylene and
1.10-1.80 m 14H methine protons on

the cyclic framework
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Note: Due to the complex and rigid polycyclic structure of patchoulane, a high-field NMR
instrument would be necessary to resolve the individual proton signals. The values presented
are general ranges where signals for such a molecule are expected to appear.

Predicted **C NMR Spectroscopic Data

The predicted 13C NMR spectrum of patchoulane would show 15 distinct signals,
corresponding to the 15 carbon atoms in the molecule.

Table 3: Predicted 13C NMR (Carbon-13 NMR) Data for Patchoulane (in CDCIs)

Predicted Chemical Shift (3, ppm) Assignment

15-30 Methyl carbons (CHs)

25-55 Methylene (CHz) and Methine (CH) carbons
40 - 60 Quaternary carbons (C)

Note: The specific chemical shifts are highly dependent on the local chemical environment and
stereochemistry. The provided ranges are typical for saturated polycyclic sesquiterpenes.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of patchoulane is expected to be dominated by absorptions from C-H and C-
C bond vibrations, characteristic of a saturated hydrocarbon.

Table 4: Predicted Infrared (IR) Absorption Data for Patchoulane
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Wavenumber (cm~?) Intensity Vibrational Mode

C-H stretching (from CHs, CHz,

2960 - 2850 Strong
and CH groups)[1][2]
) C-H bending (scissoring) of
1470 - 1450 Medium
CHz groups[1]
] C-H bending (rocking) of CHs
1380 - 1370 Medium
groups[1]
C-H rocking of long methylene
~720 Weak chains (less prominent in cyclic

systems)

Note: The fingerprint region (below 1500 cm~1) will contain a complex pattern of C-C stretching
and C-H bending vibrations unique to the patchoulane skeleton.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are
generalized protocols for sesquiterpenes and can be adapted for the specific analysis of

patchoulane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds like patchoulane.
Sample Preparation:

« If patchoulane is part of a complex mixture like an essential oil, a preliminary purification by
column chromatography on silica gel may be necessary.

e Dissolve a small amount of the purified sample (or the essential oil) in a volatile solvent such
as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:
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e Gas Chromatograph (GC): Equipped with a capillary column suitable for terpene analysis
(e.g., DB-5ms, HP-5ms).

« Injector: Split/splitless injector, operated in splitless mode for dilute samples. Injector
temperature: 250°C.

e Oven Temperature Program:

o Initial temperature: 60°C, hold for 2 minutes.

o Ramp: Increase to 240°C at a rate of 3°C/minute.

o Final hold: Hold at 240°C for 5 minutes.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Mass Spectrometer (MS):

o lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Analyzer: Quadrupole or lon Trap.

[e]

Scan Range: m/z 40-400.

o

lon Source Temperature: 230°C.

[¢]

Transfer Line Temperature: 280°C.

Data Analysis: The identification of patchoulane is achieved by comparing the retention time
and the mass spectrum of the analyte with those of a known standard or by matching the
experimental mass spectrum with a reference library (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic
molecules.

Sample Preparation:
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e Ensure the sample of patchoulane is of high purity (>95%).

e Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.qg.,
chloroform-d, CDCIs) in a 5 mm NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal reference (& = 0.00 ppm).
Instrumentation and Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion.

e 'HNMR:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 30° pulse width, 1-2 second relaxation delay, 16-32 scans.
e 1BC NMR:

o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 30° pulse width, 2-second relaxation delay, a sufficient number of
scans to achieve a good signal-to-noise ratio (may require several hours).

e 2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments
is essential:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons
and carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different spin
systems.
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o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons and elucidate the stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation:

e Liquid Samples: A small drop of the purified liquid patchoulane is placed between two KBr
or NaCl plates to form a thin film.

e Solid Samples (if applicable): The sample can be prepared as a KBr pellet by grinding a
small amount of the sample with dry KBr powder and pressing it into a transparent disk.

o ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR
crystal. This is a common and convenient method for essential oils.[3][4][5][6]

Instrumentation and Data Acquisition:

Spectrometer: A standard FTIR spectrometer.

Scan Range: 4000-400 cm~1.

Resolution: 4 cmm—1.

Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and
automatically subtracted from the sample spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of
patchoulane.
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Workflow for Spectroscopic Analysis of Patchoulane

Sample Preparation

Patchoulane-containing Sample
(e.g., Essential Oil)

;

Purification
(e.g., Column Chromatography)

i

GC-MS Analysis

Mass Spectrum
(Fragmentation Pattern)

Purified Patchoulane

Spectroscppic Analysis

NMR Spectroscopy
(1D and 2D)

Data Acquisition & Interpretation

FTIR Spectroscopy

NMR Spectra
(Chemical Shifts, Couplings)

Structure Elucidation

Structural Confirmation

Click to download full resolution via product page

of Patchoulane

IR Spectrum
(Absorption Bands)

Caption: Experimental workflow for the spectroscopic analysis of patchoulane.
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This guide provides a foundational understanding of the spectroscopic characteristics of
patchoulane. For definitive structural confirmation and assignment, it is recommended to
acquire high-resolution experimental data on a purified sample and compare it with the
predicted values and data from spectroscopic databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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